molecular formula C12H17BrN2 B1358802 2-(Azepan-1-yl)-5-bromoaniline CAS No. 1016736-79-0

2-(Azepan-1-yl)-5-bromoaniline

Cat. No.: B1358802
CAS No.: 1016736-79-0
M. Wt: 269.18 g/mol
InChI Key: KUWMITBPEIBVRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azepan-1-yl)-5-bromoaniline: is an organic compound that features a bromine atom attached to an aniline ring, which is further substituted with an azepane group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azepan-1-yl)-5-bromoaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-bromoaniline and azepane.

    Reaction Conditions: The azepane is introduced to the 5-bromoaniline under controlled conditions, often involving a catalyst to facilitate the reaction. Common solvents used include ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(Azepan-1-yl)-5-bromoaniline can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted anilines.

Scientific Research Applications

Chemistry: 2-(Azepan-1-yl)-5-bromoaniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor in the synthesis of bioactive compounds.

Medicine: The compound’s structure suggests potential pharmacological activity. It is investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which 2-(Azepan-1-yl)-5-bromoaniline exerts its effects is primarily through its interaction with specific molecular targets. The azepane group can interact with various receptors or enzymes, potentially modulating their activity. The bromine atom may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • 2-(1-Azepanyl)-5-chloroaniline
  • 2-(1-Azepanyl)-5-fluoroaniline
  • 2-(1-Azepanyl)-5-iodoaniline

Comparison: Compared to its analogs, 2-(Azepan-1-yl)-5-bromoaniline is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it distinct from its chloro, fluoro, and iodo counterparts.

Properties

IUPAC Name

2-(azepan-1-yl)-5-bromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c13-10-5-6-12(11(14)9-10)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWMITBPEIBVRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.